2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of various functional groups, such as the chlorobenzylthio, dimethylphenyl, and propyl groups, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a chlorobenzyl halide in the presence of a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions, using appropriate reagents and catalysts.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions, using propyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the N-propyl group.
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-methyl-3,4-dihydroquinazoline-7-carboxamide: Contains an N-methyl group instead of an N-propyl group.
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-ethyl-3,4-dihydroquinazoline-7-carboxamide: Contains an N-ethyl group instead of an N-propyl group.
Uniqueness
The uniqueness of 2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the N-propyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c1-4-11-29-25(32)19-9-10-22-24(15-19)30-27(34-16-20-7-5-6-8-23(20)28)31(26(22)33)21-13-17(2)12-18(3)14-21/h5-10,12-15H,4,11,16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMYKSTJNOIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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